9H-Fluoren-9-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Fluoren-9-ylboronic acid, also known as Fluorenylboronic acid, is a boronic acid derivative that has gained significant attention in the scientific community due to its versatile applications. It is a colorless crystalline solid that is soluble in polar solvents such as water and methanol. The compound is used in various fields, including organic synthesis, medicinal chemistry, and material science.
Wirkmechanismus
The mechanism of action of 9H-Fluoren-9-ylboronic acid is not well understood. However, it is believed that the compound acts as a Lewis acid, which can coordinate with electron-rich species such as alcohols, amines, and carboxylic acids. This property has been utilized in the development of various sensors for the detection of these analytes.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of 9H-Fluoren-9-ylboronic acid. However, studies have shown that the compound is non-toxic and does not exhibit any significant adverse effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 9H-Fluoren-9-ylboronic acid in lab experiments include its high solubility in polar solvents, its versatility in organic synthesis, and its ability to act as a fluorescent sensor for various analytes. However, the limitations include its high cost and the limited availability of the compound.
Zukünftige Richtungen
There are several future directions for the use of 9H-Fluoren-9-ylboronic acid in scientific research. One potential direction is the development of new fluorescent sensors for the detection of other analytes. Another potential direction is the use of the compound in the development of new materials with unique properties. Additionally, the compound could be used in the development of new pharmaceuticals and agrochemicals.
Conclusion
9H-Fluoren-9-ylboronic acid is a versatile compound that has gained significant attention in the scientific community due to its unique properties. The compound has been used in various fields, including organic synthesis, medicinal chemistry, and material science. Although there is limited information on its biochemical and physiological effects, the compound is non-toxic and does not exhibit any significant adverse effects on living organisms. There are several future directions for the use of 9H-Fluoren-9-ylboronic acid in scientific research, including the development of new fluorescent sensors, materials, and pharmaceuticals.
Synthesemethoden
The synthesis of 9H-Fluoren-9-ylboronic acid can be achieved through various methods. One of the most common methods is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. Another method involves the reaction of Fluorene with boron tribromide in the presence of a solvent such as dichloromethane. The resulting product is then treated with water to obtain the desired 9H-Fluoren-9-ylboronic acid.
Wissenschaftliche Forschungsanwendungen
9H-Fluoren-9-ylboronic acid has been extensively used in scientific research due to its unique properties. The compound has been used as a building block in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials. The compound has also been used in the development of fluorescent sensors for the detection of various analytes, including glucose, dopamine, and hydrogen peroxide.
Eigenschaften
CAS-Nummer |
100374-79-6 |
---|---|
Produktname |
9H-Fluoren-9-ylboronic acid |
Molekularformel |
C13H11BO2 |
Molekulargewicht |
210.04 g/mol |
IUPAC-Name |
9H-fluoren-9-ylboronic acid |
InChI |
InChI=1S/C13H11BO2/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13,15-16H |
InChI-Schlüssel |
GIEXEZYHXJTMJQ-UHFFFAOYSA-N |
SMILES |
B(C1C2=CC=CC=C2C3=CC=CC=C13)(O)O |
Kanonische SMILES |
B(C1C2=CC=CC=C2C3=CC=CC=C13)(O)O |
Synonyme |
Fluorene-9-boronic acid, 95% |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.